molecular formula C14H12N2O2 B14872811 N-(furan-2-ylmethyl)-1H-indole-2-carboxamide

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B14872811
M. Wt: 240.26 g/mol
InChI Key: NYJUJGCZPDOYJC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including the reaction time, solvent, and amounts of substrates, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both furan and indole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c17-14(15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)16-13/h1-8,16H,9H2,(H,15,17)

InChI Key

NYJUJGCZPDOYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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